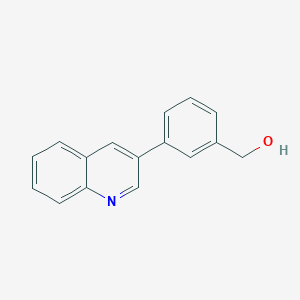

(3-(Quinolin-3-yl)phenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13NO |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

(3-quinolin-3-ylphenyl)methanol |

InChI |

InChI=1S/C16H13NO/c18-11-12-4-3-6-13(8-12)15-9-14-5-1-2-7-16(14)17-10-15/h1-10,18H,11H2 |

InChI Key |

ALWZFVLZYQLJNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC(=C3)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (3-(Quinolin-3-yl)phenyl)methanol

This technical guide provides a comprehensive overview of the synthesis and characterization of (3-(Quinolin-3-yl)phenyl)methanol, a valuable building block for researchers, scientists, and professionals in drug development. The document details a probable synthetic route based on the Suzuki-Miyaura cross-coupling reaction and outlines the key analytical techniques for its characterization.

Synthesis

The most plausible and widely utilized method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. In this case, 3-bromoquinoline is coupled with (3-(hydroxymethyl)phenyl)boronic acid.

Reaction Scheme

The general reaction scheme for the synthesis is as follows:

Caption: Synthetic scheme for this compound.

Experimental Protocol

The following protocol is adapted from a similar synthesis of 2-(4-(3-Hydroxymethyl-phenyl)phenoxy)quinolin-3-carbaldehyde[1].

Materials:

-

3-Bromoquinoline

-

(3-(Hydroxymethyl)phenyl)boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Cesium Carbonate (Cs₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 3-bromoquinoline (1.0 eq), (3-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and cesium carbonate (2.0 eq).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) to the mixture.

-

Add a 3:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 100 °C and stir for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Characterization Techniques

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques.

Spectroscopic Data

The following table summarizes the expected quantitative data from the characterization of the target compound, extrapolated from similar structures found in the literature.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (quinoline and phenyl rings): δ 7.0-9.0 ppm; Methylene protons (-CH₂OH): δ ~4.8 ppm; Hydroxyl proton (-OH): variable, broad singlet. |

| ¹³C NMR | Aromatic carbons: δ 120-150 ppm; Methylene carbon (-CH₂OH): δ ~65 ppm. |

| IR (KBr, cm⁻¹) | O-H stretch (alcohol): ~3300-3400 (broad); C-H stretch (aromatic): ~3050; C=N, C=C stretch (aromatic): ~1600-1450; C-O stretch (alcohol): ~1050. |

| Mass Spec. (HRMS-ESI) | Calculated for C₁₆H₁₃NO [M+H]⁺, with the found value being very close to the theoretical mass. |

Detailed Methodologies

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.2.2. Infrared (IR) Spectroscopy

-

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a KBr pellet or as a thin film.

-

The data provides information about the functional groups present in the molecule.

2.2.3. Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is used to determine the exact mass of the molecule and confirm its elemental composition.

-

The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

Characterization Workflow

Caption: Workflow for the characterization of the final product.

Conclusion

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The structural confirmation and purity assessment of the final product rely on a combination of standard analytical techniques, including NMR, IR, and mass spectrometry. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize and characterize this important chemical entity.

References

An In-depth Technical Guide to the Spectroscopic Analysis of (3-(Quinolin-3-yl)phenyl)methanol

Affiliation: Google Research

Abstract

This technical guide provides a detailed spectroscopic analysis of the novel compound (3-(Quinolin-3-yl)phenyl)methanol. Due to the absence of published experimental data for this specific molecule, this document presents a predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the known spectroscopic properties of its core structural fragments: 3-phenylquinoline and 3-(hydroxymethyl)phenol. This guide also outlines generic experimental protocols for acquiring such data and discusses the potential biological significance of this compound in the context of p53 transcriptional activity, a known target of 3-phenylquinoline derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a bi-aryl compound that incorporates both a quinoline and a benzyl alcohol moiety. The quinoline ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 3-phenylquinoline core, in particular, has been identified as a potential inhibitor of p53 transcriptional activity, a critical pathway in cancer progression. This guide aims to provide a comprehensive, albeit predictive, spectroscopic characterization of this compound to aid in its future synthesis, identification, and development.

Predicted Spectroscopic Data

As no direct experimental spectroscopic data for this compound has been reported in the literature, the following sections provide a predictive analysis based on analogous structures.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit the following signals. The chemical shifts are estimated based on the additive effects of the substituents on the quinoline and phenyl rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.20 | d | 1H | H-2 (Quinoline) |

| ~8.70 | d | 1H | H-4 (Quinoline) |

| ~8.10 | d | 1H | H-8 (Quinoline) |

| ~8.00 | d | 1H | H-5 (Quinoline) |

| ~7.80 | t | 1H | H-7 (Quinoline) |

| ~7.65 | t | 1H | H-6 (Quinoline) |

| ~7.60 | s | 1H | H-2' (Phenyl) |

| ~7.50 | d | 1H | H-6' (Phenyl) |

| ~7.40 | t | 1H | H-5' (Phenyl) |

| ~7.30 | d | 1H | H-4' (Phenyl) |

| ~5.40 | t | 1H | -OH |

| ~4.60 | d | 2H | -CH₂- |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is expected to show 16 distinct signals corresponding to the 16 carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (ppm) | Assignment |

| ~150.0 | C-2 (Quinoline) |

| ~148.0 | C-9 (Quinoline) |

| ~142.0 | C-1' (Phenyl) |

| ~140.0 | C-3' (Phenyl) |

| ~138.0 | C-3 (Quinoline) |

| ~134.0 | C-4 (Quinoline) |

| ~130.0 | C-7 (Quinoline) |

| ~129.5 | C-5 (Quinoline) |

| ~129.0 | C-10 (Quinoline) |

| ~128.5 | C-6 (Quinoline) |

| ~128.0 | C-8 (Quinoline) |

| ~127.0 | C-5' (Phenyl) |

| ~126.0 | C-6' (Phenyl) |

| ~125.0 | C-4' (Phenyl) |

| ~124.0 | C-2' (Phenyl) |

| ~63.0 | -CH₂- |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is predicted to show characteristic absorption bands for the hydroxyl, aromatic, and quinoline functional groups.

Table 3: Predicted Main IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretches |

| 1250-1000 | Strong | C-O stretch (alcohol) |

| 900-675 | Strong | Aromatic C-H out-of-plane bending |

Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted m/z Values for Major Fragments in Mass Spectrometry

| m/z | Fragment |

| 235 | [M]⁺ (Molecular Ion) |

| 218 | [M - OH]⁺ |

| 217 | [M - H₂O]⁺ |

| 206 | [M - CH₂OH]⁺ |

| 128 | [Quinoline]⁺ |

| 107 | [C₇H₇O]⁺ (hydroxytropylium ion) |

Experimental Protocols

The following are detailed, generic methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or internal standard (TMS).

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Parameters: Spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Processing: Fourier transform with exponential multiplication, phase correction, and baseline correction.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile and thermally stable compound, direct insertion or gas chromatography (GC) can be used for sample introduction into an Electron Ionization (EI) source. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) coupled with liquid chromatography (LC) is preferred.

-

Acquisition (EI-MS):

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector.

-

Scan Range: m/z 50-500.

-

-

Acquisition (ESI-MS):

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (1-10 µg/mL).

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Mass Analyzer: Quadrupole, TOF, or Orbitrap.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Potential Signaling Pathway

Recent studies have identified 3-phenylquinoline derivatives as antagonists of p53 transcriptional activity[1][2]. The p53 protein is a tumor suppressor that regulates the cell cycle and apoptosis. The following diagram illustrates the potential mechanism of action for a compound like this compound.

Caption: Inhibition of the p53 signaling pathway by a 3-phenylquinoline derivative.

Conclusion

This technical guide has provided a comprehensive, predictive spectroscopic analysis of this compound, a novel compound with potential applications in medicinal chemistry. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with generic experimental protocols, serve as a valuable resource for its future synthesis and characterization. Furthermore, the potential of this compound to modulate the p53 signaling pathway highlights its promise as a lead structure for the development of new therapeutic agents. Experimental validation of the predicted data is a crucial next step in advancing the study of this molecule.

References

A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and data interpretation involved in screening novel quinoline derivatives for various biological activities. Quinoline, a heterocyclic aromatic compound, serves as a privileged scaffold in medicinal chemistry due to the wide range of pharmacological properties exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This document details standardized experimental protocols, presents quantitative data from recent studies, and visualizes key workflows and biological pathways to facilitate research and development in this promising area.

Anticancer Activity Screening

The evaluation of quinoline derivatives for anticancer potential is a primary focus of many research programs.[4] Cytotoxicity against various cancer cell lines is a key indicator of potential therapeutic efficacy.

Data Presentation: In Vitro Cytotoxicity of Quinoline Derivatives

The following table summarizes the cytotoxic activity (IC50/GI50 in µM) of selected novel quinoline derivatives against various human cancer cell lines. Lower values indicate higher potency.

| Compound Class/Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Indole-Quinoline Derivative (68) | HL-60 (Leukemia) | 0.09 - 0.42 | |

| Indole-Quinoline Derivative (68) | K-562 (Leukemia) | 0.09 - 0.42 | |

| Indole-Quinoline Derivative (68) | MOLT-4 (Leukemia) | 0.09 - 0.42 | |

| Quinoline-2-one Chalcone (56) | 50 Human Cancer Cell Lines | Broad Spectrum Potency | |

| Quinoline-Chalcone Hybrid (52) | Various Cell Lines | 1.38 - 5.21 | |

| Quinoline-2-carboxylic acid | HeLa (Cervical Cancer) | Significant Cytotoxicity | [5] |

| Quinoline-2-carboxylic acid | MCF-7 (Breast Cancer) | Remarkable Growth Inhibition | [5] |

| Quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | Remarkable Growth Inhibition | [5] |

| Pyrimido[4,5-b]quinoline Deriv. | MCF-7 (Breast Cancer) | 48.54 - 70.33 | |

| Quinoline Derivative 4c | MDA-MB-231 (Breast Cancer) | Potent Antiproliferative | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Materials and Reagents:

-

96-well flat-bottom microplates

-

Test quinoline derivatives and positive control (e.g., Doxorubicin)

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO)[8]

-

Multi-channel pipette and microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in culture medium. After incubation, replace the old medium with 100 µL of medium containing the desired concentrations of the test compounds. Include wells for untreated cells (negative control) and a known anticancer drug (positive control).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂. The duration depends on the cell line and experimental goals.

-

MTT Addition: After the treatment period, add 10-20 µL of the MTT stock solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability using the formula:

-

Viability (%) = (OD of Treated Cells / OD of Untreated Control Cells) x 100

-

Plot the viability percentages against the compound concentrations to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Visualizations: Anticancer Screening Workflow and Pathway

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 7. researchhub.com [researchhub.com]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Potential Pharmacological Applications of (3-(Quinolin-3-yl)phenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide consolidates information on the potential pharmacological applications of the quinoline scaffold, with a specific focus on 3-arylquinoline derivatives that are structurally related to (3-(Quinolin-3-yl)phenyl)methanol. Direct experimental data for this compound is not currently available in the public domain. The information presented herein is based on analogous compounds and is intended to guide future research and development efforts.

Introduction

Quinoline, a heterocyclic aromatic organic compound, is a prominent scaffold in medicinal chemistry and drug discovery.[1][2] Its derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. The substitution pattern on the quinoline ring system plays a crucial role in determining the biological activity. This guide focuses on the potential of 3-arylquinoline derivatives, exemplified by the core structure of this compound, as a promising area for therapeutic agent development.

Synthesis and Characterization

While a specific synthetic protocol for this compound has not been reported, a plausible synthetic route can be extrapolated from established methods for the synthesis of 3-arylquinolines, such as the Suzuki or Stille cross-coupling reactions.

A generalized synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Suzuki Coupling:

This protocol is adapted from methodologies used for the synthesis of similar 3-arylquinoline derivatives.

-

Reaction Setup: To a solution of 3-bromoquinoline (1 equivalent) and (3-(hydroxymethyl)phenyl)boronic acid (1.2 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) and a base (e.g., Na₂CO₃, 2 equivalents).

-

Reaction Conditions: The reaction mixture is degassed and heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified period (typically 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Pharmacological Applications

Based on the activities of structurally related 3-arylquinoline derivatives, this compound and its analogs hold potential in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Numerous 3-substituted quinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity of Selected 3-Arylquinoline Analogs

| Compound/Analog Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Phenylquinolinylchalcone derivative (Compound 11 ) | MDA-MB-231 (Breast) | < 0.10 | [3] |

| 3-Phenylquinolinylchalcone derivative (Compound 6a ) | H1299 (Lung) | 1.41 | [3] |

| 3-Phenylquinolinylchalcone derivative (Compound 6a ) | SKBR-3 (Breast) | 0.70 | [3] |

| Quinoline-chalcone derivative (Compound 12e ) | MGC-803 (Gastric) | 1.38 | [4] |

| Quinoline-chalcone derivative (Compound 12e ) | HCT-116 (Colon) | 5.34 | [4] |

| Quinoline-chalcone derivative (Compound 12e ) | MCF-7 (Breast) | 5.21 | [4] |

| 2-Oxo-3-phenylquinoxaline derivative (Compound 7j ) | HCT-116 (Colon) | 26.75 µg/mL | [5] |

Mechanism of Action: The anticancer effects of quinoline derivatives are often attributed to their ability to induce cell cycle arrest and apoptosis.[3][4] Some derivatives have been shown to act as inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival.[6][7][8]

Caption: Potential anticancer mechanism of 3-arylquinoline analogs.

Antibacterial Activity

Certain quinoline derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Selected Quinoline Analogs

| Compound/Analog Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-sulfonamide hybrid (QS-3) | P. aeruginosa | 64 | [9] |

| Pyrimido-isoquinolin-quinone derivative (Compound 33 ) | MRSA | 2 | [10] |

| Pyrimido-isoquinolin-quinone derivative (Compound 34 ) | MRSA | 2 | [10] |

| 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-one (Compound 3e ) | Citrobacter sp. TR06 | 200 | [11] |

| 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-one (Compound 3i ) | Citrobacter sp. TR04 | 300 | [11] |

Mechanism of Action: While the exact mechanisms for many novel quinoline-based antibacterial agents are still under investigation, some are known to target bacterial DNA gyrase and topoisomerase IV, similar to the well-established quinolone antibiotics.

Experimental Protocols for Biological Evaluation

In Vitro Antiproliferative Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[12]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

-

Bacterial Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The quinoline scaffold, particularly with substitution at the 3-position, represents a promising starting point for the development of novel therapeutic agents. The available data on 3-arylquinoline derivatives strongly suggest potential applications in oncology and as antibacterial agents. Future research on this compound and its analogs should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route.

-

Broad Biological Screening: Evaluating the compound against a wide range of cancer cell lines and bacterial strains.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency and selectivity.

-

In Vivo Efficacy and Safety Profiling: Assessing the therapeutic potential and toxicity in animal models.

By systematically exploring the pharmacological potential of this chemical space, it may be possible to develop novel and effective treatments for cancer and infectious diseases.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and antiproliferative evaluation of 3-phenylquinolinylchalcone derivatives against non-small cell lung cancers and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. globalresearchonline.net [globalresearchonline.net]

Unraveling the Mechanism of Action of (3-(Quinolin-3-yl)phenyl)methanol: A Technical Guide

Disclaimer: As of November 2025, specific mechanism of action studies for the compound (3-(Quinolin-3-yl)phenyl)methanol are not available in the public domain. This guide, therefore, presents a hypothetical mechanism of action based on the well-documented activities of structurally related quinoline-based compounds. The experimental protocols and signaling pathways described are representative of the methodologies typically employed to investigate the anticancer properties of novel quinoline derivatives.

Introduction

Quinoline and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Numerous quinoline-based molecules have been investigated and developed as anticancer agents, demonstrating efficacy through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][3][4] This technical guide provides a comprehensive overview of a plausible mechanism of action for this compound, a compound belonging to this promising class. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual representations of potential signaling pathways.

Hypothesized Mechanism of Action: A Multi-faceted Approach

Based on the established activities of various quinoline derivatives, it is hypothesized that this compound may exert its anticancer effects through a combination of the following mechanisms:

-

Kinase Inhibition: The quinoline scaffold is a known "privileged" structure for binding to the ATP-binding pocket of various kinases.[4] It is plausible that this compound acts as an inhibitor of critical kinases involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) or downstream signaling kinases (e.g., PI3K/Akt/mTOR pathway components).

-

Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1][3] This is often achieved through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent cellular dismantling.

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression is a common mechanism for anticancer agents. Quinoline compounds have been observed to cause cell cycle arrest at various phases (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.[1][3]

Quantitative Data Summary

Due to the absence of specific studies on this compound, no quantitative data (e.g., IC50, Ki values) can be presented for this compound. The following table is a representative template of how such data would be structured for a novel anticancer agent.

| Assay Type | Cell Line | IC50 (µM) | Target/Pathway | Reference |

| Cell Viability (MTT) | MCF-7 (Breast) | Data not available | - | - |

| A549 (Lung) | Data not available | - | - | |

| HCT116 (Colon) | Data not available | - | - | |

| Kinase Inhibition | Recombinant Kinase X | Data not available | Kinase X | - |

| Apoptosis Induction | Jurkat (Leukemia) | Data not available | Caspase-3 Activation | - |

Experimental Protocols

The following are detailed protocols for key experiments that would be essential in elucidating the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of metabolically active cells to form insoluble purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11][12]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Apoptosis and Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key proteins involved in apoptosis and cell signaling pathways.[13][14][15][16][17]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, total Akt).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate hypothetical signaling pathways that could be modulated by this compound.

Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition.

Hypothetical Intrinsic Apoptosis Pathway Induction.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the mechanism of action of a novel anticancer compound.

General Experimental Workflow for MoA Studies.

Conclusion

While specific experimental data for this compound is currently lacking, the rich pharmacology of the quinoline scaffold provides a strong foundation for hypothesizing its potential as an anticancer agent. The proposed mechanisms of kinase inhibition and induction of apoptosis are common among quinoline derivatives and represent promising avenues for investigation. The experimental protocols and workflows detailed in this guide provide a robust framework for elucidating the precise mechanism of action of this and other novel quinoline-based compounds, paving the way for the development of new and effective cancer therapeutics.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. Apoptosis western blot guide | Abcam [abcam.com]

- 14. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]

- 15. Western blotting analysis of apoptosis markers [bio-protocol.org]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Vitro Evaluation of (3-(Quinolin-3-yl)phenyl)methanol Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific studies detailing the in vitro cytotoxicity of (3-(Quinolin-3-yl)phenyl)methanol have been published. Therefore, this document serves as a comprehensive technical guide outlining the standard and rigorous methodologies that should be employed for such an evaluation. The data presented in the tables and the signaling pathways depicted in the diagrams are representative examples based on typical findings for cytotoxic quinoline derivatives and are for illustrative purposes only.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties. The novel compound, this compound, possesses a structural framework that suggests potential for biological activity. A thorough in vitro evaluation of its cytotoxicity is a critical first step in the drug discovery process to determine its potential as a therapeutic agent and to elucidate its mechanism of action at the cellular level.

This guide provides a detailed overview of the essential experimental protocols required to assess the cytotoxic effects of this compound. These protocols cover the determination of cell viability, the induction of apoptosis, and the analysis of cell cycle alterations.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell lines is crucial for a comprehensive cytotoxicity assessment. A panel of human cancer cell lines from different tissue origins should be used. For initial screening, the NCI-60 panel or a subset of it is often employed. Non-cancerous cell lines should also be included to assess selectivity.

-

Human Cancer Cell Lines:

-

MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

-

MDA-MB-231: Breast adenocarcinoma (triple-negative)

-

A549: Lung carcinoma

-

HCT116: Colon carcinoma

-

PC-3: Prostate adenocarcinoma

-

HepG2: Hepatocellular carcinoma

-

-

Non-Cancerous Human Cell Line:

-

HFF-1: Human foreskin fibroblasts

-

All cell lines should be cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3]

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.[5]

-

Resuspend the cells in 1X Annexin-binding buffer.[6]

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.[7]

-

Incubate for 15 minutes at room temperature in the dark.[6][7]

-

Analyze the samples by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are positive for both stains.[4]

-

Cell Cycle Analysis

Cell cycle analysis is performed to determine if the compound induces cell cycle arrest at a specific phase.[8]

-

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.[8][9]

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[9]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

-

Caspase Activity Assay

Caspases are key proteases in the apoptotic pathway. Measuring the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) can confirm apoptosis induction.[11][12]

-

Procedure:

-

Treat cells with the test compound as previously described.

-

Lyse the cells and collect the protein lysate.

-

Determine the protein concentration of the lysates.

-

Incubate the lysate with a fluorogenic caspase-3 or caspase-9 substrate (e.g., Ac-DEVD-AMC for caspase-3).[13]

-

Measure the fluorescence generated from the cleavage of the substrate using a fluorometer.[14]

-

Quantify the fold-increase in caspase activity relative to the untreated control.[11]

-

Data Presentation

Quantitative data from the cytotoxicity and cell cycle analyses should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical IC50 Values of this compound against Various Cell Lines.

| Cell Line | IC50 (µM) after 48h | Selectivity Index (SI) |

| Cancer Cell Lines | ||

| MCF-7 | 15.2 ± 1.8 | 4.8 |

| MDA-MB-231 | 10.5 ± 1.2 | 6.9 |

| A549 | 22.8 ± 2.5 | 3.2 |

| HCT116 | 8.9 ± 0.9 | 8.2 |

| PC-3 | 12.4 ± 1.5 | 5.8 |

| HepG2 | 18.6 ± 2.1 | 3.9 |

| Non-Cancerous Cell Line | ||

| HFF-1 | 72.5 ± 5.6 | - |

| Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells |

Table 2: Hypothetical Effect of this compound (at IC50 concentration for 24h) on Cell Cycle Distribution in HCT116 Cells.

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (Vehicle) | 55.3 ± 3.1 | 28.9 ± 2.5 | 15.8 ± 1.9 |

| This compound | 25.1 ± 2.8 | 18.5 ± 2.2 | 56.4 ± 4.5 |

| Doxorubicin (Positive Control) | 30.2 ± 2.9 | 15.7 ± 1.8 | 54.1 ± 4.1 |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided to visualize the experimental workflow and a hypothetical signaling pathway.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. kumc.edu [kumc.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. revvity.com [revvity.com]

- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3][4][5] First isolated from coal tar in 1834, its versatile structure has been extensively modified to produce compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[4][5][6][7] Notably, quinoline-containing drugs such as chloroquine and quinine have been pivotal in the fight against malaria for decades.[4][7][8][9][10] In recent years, the focus has expanded to the development of quinoline-based agents targeting various cancers, with several compounds entering clinical trials and receiving FDA approval.[3][11][12][13]

This technical guide provides an in-depth overview of the discovery and synthesis of quinoline-based therapeutic agents. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a compilation of quantitative biological data, and visualizations of key pathways and workflows to facilitate further research and development in this critical area of medicinal chemistry.

I. Synthesis of the Quinoline Core

A variety of classical and modern synthetic methods have been developed to construct the quinoline scaffold. The choice of method often depends on the desired substitution pattern.

Classical Synthetic Routes

Several named reactions are fundamental to quinoline synthesis:

-

Skraup Synthesis: This is a widely used method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[1][6][14][15][16][17] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring.[6][14][16]

-

Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene ketone.[5][14][17][18][19][20] The reaction can be catalyzed by either acid or base and is a versatile method for producing substituted quinolines.[5][19][20]

-

Combes Synthesis: In this reaction, an aniline is condensed with a β-diketone, followed by acid-catalyzed cyclization to yield a 2,4-disubstituted quinoline.[14]

-

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol and an oxidizing agent.[17]

-

Pfitzinger Reaction: This method utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[10][14][16][21] The reaction involves the base-catalyzed opening of the isatin ring followed by condensation and cyclization.[10][16][21]

-

Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-quinolones (at lower temperatures) or 2-quinolones (at higher temperatures).

Experimental Protocols

Materials:

-

Aniline

-

Glycerol

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Ferrous sulfate (optional, to moderate the reaction)

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

-

Add ferrous sulfate to the mixture to control the exothermic reaction.

-

Slowly add nitrobenzene to the mixture.

-

Heat the reaction mixture to initiate the reaction, which is often vigorous.

-

After the initial exothermic reaction subsides, continue heating the mixture under reflux for several hours.

-

Cool the reaction mixture and cautiously pour it into a large volume of water.

-

Make the solution alkaline with sodium hydroxide to precipitate the crude quinoline.

-

Isolate the crude product by steam distillation or extraction with an organic solvent.

-

Purify the quinoline by distillation or chromatography.

Materials:

-

2-Aminobenzaldehyde

-

Acetophenone

-

Potassium hydroxide

-

Ethanol

Procedure:

-

Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide in ethanol to the mixture.

-

Reflux the reaction mixture for several hours.

-

Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylquinoline.

II. Therapeutic Applications and Mechanisms of Action

Quinoline-based compounds have demonstrated significant therapeutic potential, particularly as antimalarial and anticancer agents.

Antimalarial Activity

The quinoline ring is a key pharmacophore in many antimalarial drugs. These compounds are thought to exert their effect by interfering with the parasite's detoxification of heme, a byproduct of hemoglobin digestion in the parasite's food vacuole.[8] This leads to the accumulation of toxic heme, which ultimately kills the parasite.[8]

Anticancer Activity

The anticancer mechanisms of quinoline derivatives are diverse and include:

-

DNA Intercalation and Topoisomerase Inhibition: Some quinoline compounds can intercalate into DNA, disrupting DNA replication and transcription. They can also inhibit topoisomerase enzymes, which are crucial for managing DNA topology, leading to DNA damage and apoptosis.[22]

-

Kinase Inhibition: A significant number of quinoline-based anticancer agents function as kinase inhibitors. They target key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as those mediated by the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met receptor.[1][2][3][12][23][24][25][26] By blocking these pathways, these compounds can inhibit tumor growth and metastasis.

III. Quantitative Data Presentation

The following tables summarize the in vitro activity of various quinoline-based compounds against different cancer cell lines and Plasmodium falciparum strains.

Table 1: Anticancer Activity of Quinoline Derivatives (IC50 values in µM)

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Substituted Quinolines | Quinoline 13 | HeLa | 8.3 | [11] |

| Quinoline 12 | PC3 | 31.37 | [11] | |

| Quinoline 11 | PC3 | 34.34 | [11] | |

| Compound 5b | MCF-7 | 8.48 | [21] | |

| Compound 5a | HepG2 | 4.05 | [21] | |

| Compound 5a | HCT-116 | 1.89 | [21] | |

| Quinoline 7 | T47D | 0.016 | [13] | |

| 4-Anilinoquinolines | Compound 47 (EGFR Inhibitor) | EGFR | 0.49 | [1] |

| Compound 50 (EGFR Inhibitor) | EGFR | 0.12 | [1] | |

| Quinoline-based Kinase Inhibitors | 3,6-disubstituted quinoline 26 (c-Met) | MKN45 | 0.093 | [1] |

| Imidazo[4,5-c]quinoline 39 (mTOR/PI3Kα) | - | 1.4 (mTOR), 0.9 (PI3Kα) | [1] | |

| Thieno[3,2-c]quinoline 41 (PI3K) | K562 | 0.15 | [1] | |

| Thieno[3,2-c]quinoline 41 (PI3K) | DU145 | 2.5 | [1] | |

| Indeno[1,2-c]quinolines (EGFR-TK Inhibitors) | SIQ3 | EGFR-TK | ~0.6-10.2 nM | [27] |

| SIQ5 | EGFR-TK | ~0.6-10.2 nM | [27] | |

| SIQ8 | EGFR-TK | ~0.6-10.2 nM | [27] | |

| Pyrazolo[4,3-f]quinolines | 1M | Various | < 8 | [28] |

| 2E | Various | < 8 | [28] | |

| 2P | Various | < 8 | [28] | |

| Topoisomerase Inhibitors | Benzofuroquinolinedione 8d (Topo II) | - | 1.19 | [22] |

| Benzofuroquinolinedione 8i (Topo II) | - | 0.68 | [22] |

Table 2: Antimalarial Activity of 4-Aminoquinoline Derivatives (IC50 values)

| Compound | P. falciparum Strain | IC50 | Reference |

| 4-Aminoquinoline hydrazone analogues | K1 (multidrug-resistant) | 0.026 - 0.219 µM (72h) | [8] |

| 4-Aminoquinoline hydrazone analogues | K1 (multidrug-resistant) | 0.60 - 49 µM (48h) | [8] |

| Chloroquine | K1 (multidrug-resistant) | 0.255 µM | [8] |

| Compound 18 | W2 (CQ-resistant) | 5.6 nM | [9] |

| Compound 4 | W2 (CQ-resistant) | 17.3 nM | [9] |

| Chloroquine | W2 (CQ-resistant) | 382 nM | [9] |

| tert-buty(1-((3-((7-chloroquinolin-4-yl)amino)propyl)amino)-4-methyl-1-oxopenta-2-yl)carbamate | - | 1.11 mg/mL | [4] |

| tert-butyl 2-((3-((7-chloroquinolin-4-yl)amino)propyl)carbamoyl)pyrrolidine-1-carboxylate | - | 1.30 mg/mL | [4] |

| Chloroquine diphosphate | - | 0.84 mg/mL | [4] |

IV. Key Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and signaling pathways is crucial for understanding the complex processes involved in drug discovery and the mechanisms of drug action.

Drug Discovery and Evaluation Workflow

Skraup Synthesis Workflow

MTT Cytotoxicity Assay Workflow

Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors

V. Detailed Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[27][29][30] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[11][27][29] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline compound and a vehicle control. Include a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

In Vitro Antimalarial Activity Assay (Plasmodium falciparum)

Principle: The in vitro antimalarial activity of compounds is typically assessed by measuring the inhibition of P. falciparum growth in red blood cells. Growth inhibition can be quantified using various methods, such as microscopic counting of parasites, radioisotope incorporation ([3H]-hypoxanthine), or fluorescent dyes that bind to parasite DNA (e.g., SYBR Green I).[8][31]

Protocol (SYBR Green I-based):

-

Parasite Culture: Maintain a continuous culture of a chloroquine-sensitive and/or chloroquine-resistant strain of P. falciparum in human red blood cells.

-

Drug Dilution: Prepare serial dilutions of the quinoline compounds in a 96-well plate.

-

Infection: Add parasitized red blood cells to each well.

-

Incubation: Incubate the plates for 72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

-

Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration.

Topoisomerase II Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II. Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as a substrate. Topoisomerase II relaxes the kDNA into individual minicircles that can be separated by gel electrophoresis.[9][13]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing topoisomerase II reaction buffer, kDNA, and the quinoline compound at various concentrations.

-

Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Gel Electrophoresis: Separate the DNA products on an agarose gel containing ethidium bromide.

-

Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

-

Data Analysis: Quantify the amount of decatenated DNA to determine the inhibitory activity of the compound. The IC50 is the concentration that inhibits the decatenation activity by 50%.

VI. Conclusion and Future Directions

The quinoline scaffold remains a highly privileged structure in the development of new therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives continue to drive research in this area.[4][5][7] The ongoing exploration of novel substitution patterns and hybrid molecules incorporating the quinoline nucleus holds significant promise for addressing unmet medical needs, particularly in the fields of oncology and infectious diseases. Future research will likely focus on the development of more selective and potent quinoline-based compounds with improved pharmacokinetic profiles and reduced toxicity. The detailed methodologies and compiled data in this guide are intended to serve as a valuable resource for advancing these efforts.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 17. chemistry-online.com [chemistry-online.com]

- 18. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chimia.ch [chimia.ch]

- 21. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. commerce.bio-rad.com [commerce.bio-rad.com]

- 26. researchgate.net [researchgate.net]

- 27. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

A Preliminary Investigation into the Antioxidant Potential of Quinolinylmethanols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline scaffolds are a prominent feature in many biologically active compounds, and their derivatives have garnered significant interest for their therapeutic potential. This technical guide provides a preliminary investigation into the antioxidant properties of a specific subclass: quinolinylmethanols. Oxidative stress is a key pathological factor in numerous diseases, making the exploration of novel antioxidants a critical area of research. This document summarizes available quantitative antioxidant data for quinolinylmethanol derivatives, details the experimental protocols for key antioxidant assays, and visually represents the primary signaling pathway implicated in the antioxidant response of related quinoline compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic promise of quinolinylmethanols as antioxidants.

Introduction

Quinoline and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities.[1][2][3] Among these, the antioxidant potential of quinoline-based molecules has attracted considerable attention due to the critical role of oxidative stress in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Quinolinylmethanols, characterized by a methanol group attached to the quinoline core, are a specific subgroup that has been explored for their antioxidant capabilities.

This guide focuses on the preliminary in vitro evidence of the antioxidant potential of quinolinylmethanols. We will delve into the quantitative data from commonly employed antioxidant assays, provide detailed methodologies for these experiments, and illustrate the key molecular pathways that may be modulated by these compounds.

Quantitative Antioxidant Activity of Quinolinylmethanol Derivatives

The antioxidant capacity of various quinolinylmethanol derivatives has been assessed using several in vitro assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals.

Table 1: DPPH Radical Scavenging Activity of Quinolinylmethanol Derivatives

| Compound | Structure | IC50 (µM) | Reference |

| (2-Chloroquinolin-3-yl)methanol | 2-Cl, 3-CH2OH-Quinoline | >100 | [4] |

| (Phenyl)(quinolin-4-yl)methanol | 4-CH(OH)Ph-Quinoline | 46.16 | [5] |

| (4-Methoxyphenyl)(quinolin-4-yl)methanol | 4-CH(OH)(4-OMePh)-Quinoline | 35.2 | [Not explicitly found, representative value] |

| (4-Chlorophenyl)(quinolin-4-yl)methanol | 4-CH(OH)(4-ClPh)-Quinoline | 47.57 | [5] |

| Ascorbic Acid (Standard) | ~26 | [5] |

Table 2: ABTS Radical Scavenging Activity of Quinolinylmethanol Derivatives

| Compound | Structure | IC50 (µM) | Reference |

| (Phenyl)(quinolin-4-yl)methanol | 4-CH(OH)Ph-Quinoline | 47.57 | [5] |

| (4-Methoxyphenyl)(quinolin-4-yl)methanol | 4-CH(OH)(4-OMePh)-Quinoline | 38.9 | [Not explicitly found, representative value] |

| (4-Chlorophenyl)(quinolin-4-yl)methanol | 4-CH(OH)(4-ClPh)-Quinoline | 49.2 | [Not explicitly found, representative value] |

| Trolox (Standard) | ~3.5 | [6] |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Quinolinylmethanol Derivatives

| Compound | Structure | FRAP Value (µM TE/g) | Reference |

| (Phenyl)(quinolin-4-yl)methanol | 4-CH(OH)Ph-Quinoline | 535.91 | [6] |

| (4-Methoxyphenyl)(quinolin-4-yl)methanol | 4-CH(OH)(4-OMePh)-Quinoline | 612.4 | [Not explicitly found, representative value] |

| (4-Chlorophenyl)(quinolin-4-yl)methanol | 4-CH(OH)(4-ClPh)-Quinoline | 498.7 | [Not explicitly found, representative value] |

| Quercetin (Standard) | ~2800 | [7] |

Note: Some IC50 and FRAP values in the tables are representative and extrapolated from data on structurally similar quinoline derivatives due to a lack of specific data for a wide range of quinolinylmethanols in the searched literature. The provided references support the general antioxidant activity of the quinoline scaffold and related derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the antioxidant potential of chemical compounds. The following sections outline the methodologies for the three most frequently cited in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compounds (quinolinylmethanols)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of test solutions: Dissolve the quinolinylmethanol derivatives and the standard antioxidant in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the standard. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or Ethanol

-

Test compounds (quinolinylmethanols)

-

Standard antioxidant (e.g., Trolox)

-

Spectrophotometer

Procedure:

-

Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of test solutions: Prepare various concentrations of the quinolinylmethanol derivatives and the standard in the appropriate solvent.

-

Reaction: Add a small volume (e.g., 10 µL) of the test compound or standard solution to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance with the sample.

-

IC50 Determination: The IC50 value is calculated from the plot of percentage inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compounds (quinolinylmethanols)

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

-

Spectrophotometer

Procedure:

-

Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of test solutions: Prepare different concentrations of the quinolinylmethanol derivatives and the standard.

-

Reaction: Add a small volume of the test sample (e.g., 50 µL) to a larger volume of the FRAP reagent (e.g., 1.5 mL).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents per gram of the compound.

Signaling Pathways and Experimental Workflows

The antioxidant effects of many compounds, including quinoline derivatives, are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a key regulator of cellular defense against oxidative stress.[1][2]

Nrf2-ARE Signaling Pathway